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Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzoic acid

Cat. No.: B079518 Get Quote

This guide presents a detailed spectroscopic comparison of 2-Bromo-4-methoxybenzoic acid
and its functionally related derivatives, the methyl ester (methyl 2-bromo-4-methoxybenzoate)

and the amide (2-bromo-4-methoxybenzamide). This document is intended for researchers,

scientists, and professionals in drug development, providing objective experimental data to aid

in the identification, characterization, and differentiation of these compounds.

Introduction
2-Bromo-4-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential

applications in organic synthesis and medicinal chemistry. Its derivatives, such as the

corresponding methyl ester and amide, are of interest for their varied chemical reactivity and

potential biological activities. A thorough understanding of their spectroscopic properties is

crucial for confirming their synthesis and purity. This guide provides a comparative analysis of

their key spectroscopic features obtained through Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Bromo-4-methoxybenzoic
acid and its derivatives. This data has been compiled from various sources and may include

predicted values based on analogous compounds due to the limited availability of

experimentally-derived public data for the specific compounds.

Table 1: ¹H NMR Spectral Data (Predicted/Typical Values in CDCl₃)
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Compound Name
Aromatic Protons
(ppm)

Methoxy Protons (-
OCH₃) (ppm)

Carboxyl/Amide/Es
ter Protons (ppm)

2-Bromo-4-

methoxybenzoic acid

~7.9 (d, 1H), ~7.1 (d,

1H), ~6.9 (dd, 1H)
~3.9 (s, 3H)

~10-13 (br s, 1H, -

COOH)

Methyl 2-bromo-4-

methoxybenzoate

~7.8 (d, 1H), ~7.0 (d,

1H), ~6.8 (dd, 1H)
~3.9 (s, 3H)

~3.9 (s, 3H, -

COOCH₃)

2-bromo-4-

methoxybenzamide

~7.8 (d, 1H), ~7.1 (d,

1H), ~6.9 (dd, 1H)
~3.9 (s, 3H)

~5.5-7.5 (br s, 2H, -

CONH₂)

Table 2: ¹³C NMR Spectral Data (Predicted/Typical Values in CDCl₃)

Compound
Name

Carbonyl
Carbon (C=O)
(ppm)

Aromatic
Carbons (ppm)

Methoxy
Carbon (-
OCH₃) (ppm)

Methyl Ester
Carbon (-
COOCH₃)
(ppm)

2-Bromo-4-

methoxybenzoic

acid

~168

~160, ~135,

~125, ~118,

~115, ~112

~56 -

Methyl 2-bromo-

4-

methoxybenzoat

e

~166

~159, ~134,

~124, ~117,

~114, ~111

~56 ~52

2-bromo-4-

methoxybenzami

de

~170

~159, ~133,

~128, ~118,

~115, ~112

~56 -

Table 3: IR Spectral Data (Typical Absorption Bands in cm⁻¹)
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Compound
Name

O-H Stretch
(Carboxylic
Acid)

N-H Stretch
(Amide)

C=O
Stretch

C-O Stretch
C-Br
Stretch

2-Bromo-4-

methoxybenz

oic acid

2500-3300

(broad)
- ~1700 ~1250, ~1030 ~600-700

Methyl 2-

bromo-4-

methoxybenz

oate

- - ~1720 ~1250, ~1030 ~600-700

2-bromo-4-

methoxybenz

amide

-
~3350, ~3180

(two bands)
~1660 ~1250, ~1030 ~600-700

Table 4: Mass Spectrometry Data (Key Fragments, m/z)

Compound
Name

Molecular
Formula

Molecular
Weight

[M]⁺ [M+2]⁺
Key
Fragment
Ions

2-Bromo-4-

methoxybenz

oic acid

C₈H₇BrO₃ 231.04 230/232 232/234
213/215, 185,

152

Methyl 2-

bromo-4-

methoxybenz

oate

C₉H₉BrO₃ 245.07 244/246 246/248
213/215, 185,

166

2-bromo-4-

methoxybenz

amide

C₈H₈BrNO₂ 230.06 229/231 231/233
213/215, 185,

151

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer.

¹H NMR Data Acquisition: Spectra are typically acquired with a 90° pulse, a spectral width of

0-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Data Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a spectral

width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A few milligrams of the solid sample are ground

with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle

until a fine, homogeneous powder is obtained. The mixture is then compressed into a thin,

transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectra.

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The

KBr pellet containing the sample is then placed in the sample holder, and the spectrum is

recorded, typically in the range of 4000 to 400 cm⁻¹. Data is usually presented as percent

transmittance versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (for GC-MS analysis).

Ionization: Electron Ionization (EI) is a common method for these types of compounds,

typically using an electron energy of 70 eV.
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Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer,

separates the ions based on their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion, generating a mass spectrum

that shows the relative intensity of ions at different m/z values.

Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and

characterization of 2-Bromo-4-methoxybenzoic acid and its derivatives.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic

characterization of 2-Bromo-4-methoxybenzoic acid and its derivatives.

Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit

for the unambiguous identification and characterization of 2-Bromo-4-methoxybenzoic acid
and its derivatives. The distinct differences in the spectra, particularly in the regions

corresponding to the carboxylic acid, ester, and amide functional groups, allow for clear

differentiation between these compounds. The data and protocols presented in this guide serve

as a valuable resource for researchers in the fields of chemical synthesis and drug discovery.

To cite this document: BenchChem. [A Spectroscopic Comparison of 2-Bromo-4-
methoxybenzoic Acid and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079518#spectroscopic-comparison-of-2-bromo-4-
methoxybenzoic-acid-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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